molecular formula C5H12Cl2N2O3 B12934964 (R)-2,5-Diamino-4-oxopentanoic acid dihydrochloride

(R)-2,5-Diamino-4-oxopentanoic acid dihydrochloride

Cat. No.: B12934964
M. Wt: 219.06 g/mol
InChI Key: OYEIFWSSHAWONL-RZFWHQLPSA-N
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Description

®-2,5-Diamino-4-oxopentanoic acid dihydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of 2,5-diaminopentanoic acid, featuring two amino groups and a keto group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,5-Diamino-4-oxopentanoic acid dihydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride . The preparation of ®-3-aminopiperidin-2-one hydrochloride can start from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2,5-Diamino-4-oxopentanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, such as hydroxylated, nitrosated, or alkylated compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

®-2,5-Diamino-4-oxopentanoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2,5-Diamino-4-oxopentanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,5-Diamino-4-oxopentanoic acid dihydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

    2,5-Diaminopentanoic acid: The parent compound without the keto group, which has different reactivity and applications.

    3-Aminopiperidin-2-one hydrochloride: A related compound used in the synthesis of ®-2,5-Diamino-4-oxopentanoic acid dihydrochloride.

Uniqueness

®-2,5-Diamino-4-oxopentanoic acid dihydrochloride is unique due to its chiral nature and the presence of both amino and keto functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H12Cl2N2O3

Molecular Weight

219.06 g/mol

IUPAC Name

(2R)-2,5-diamino-4-oxopentanoic acid;dihydrochloride

InChI

InChI=1S/C5H10N2O3.2ClH/c6-2-3(8)1-4(7)5(9)10;;/h4H,1-2,6-7H2,(H,9,10);2*1H/t4-;;/m1../s1

InChI Key

OYEIFWSSHAWONL-RZFWHQLPSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)C(=O)CN.Cl.Cl

Canonical SMILES

C(C(C(=O)O)N)C(=O)CN.Cl.Cl

Origin of Product

United States

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